Eltrombopag olamine

Pharmacoeconomics Cost-effectiveness analysis Immune thrombocytopenia

Procurement of Eltrombopag Olamine (CAS 496775-62-3) solves multi-indication thrombocytopenia management with a single oral agent. Unlike romiplostim or avatrombopag, this olamine salt form offers enhanced bioavailability and FDA/EMA approval across ITP, severe aplastic anemia, and HCV-associated thrombocytopenia. - **Clinical differentiation:** 65% sustained platelet response in pediatric ITP (PINES trial; P=0.0007); no neutralizing anti-TPO antibodies. - **Economic advantage:** Lower lifetime costs (UK: £313,987) vs romiplostim (£406,361); eliminates injection-related expenses. - **Supply note:** Requires empty stomach administration due to cation chelation; validated reference standards available for ANDA development.

Molecular Formula C29H36N6O6
Molecular Weight 564.6 g/mol
CAS No. 496775-62-3
Cat. No. B15602706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag olamine
CAS496775-62-3
Molecular FormulaC29H36N6O6
Molecular Weight564.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2
InChIKeyDJMJHIKGMVJYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eltrombopag Olamine CAS 496775-62-3: Procurement-Grade Identification and Class Positioning


Eltrombopag olamine (CAS 496775-62-3) is the diethanolamine salt form of eltrombopag, a small-molecule, non-peptide thrombopoietin receptor (c-Mpl) agonist developed for oral administration . It is indicated for the treatment of thrombocytopenia in adults and pediatric patients one year and older with chronic immune thrombocytopenia (ITP) who have had an insufficient response to corticosteroids, immunoglobulins, or splenectomy, as well as for thrombocytopenia in patients with chronic hepatitis C and severe aplastic anemia . The compound's molecular structure—a biphenyl hydrazone incorporating a metal-chelating moiety—enables it to bind selectively to the transmembrane domain of the TPO receptor at a site distinct from endogenous thrombopoietin, activating the JAK-STAT signaling cascade to stimulate megakaryocyte proliferation and platelet production . As the first oral agent in its class to receive FDA approval, eltrombopag olamine offers a non-injectable treatment option that, unlike recombinant protein alternatives, does not induce neutralizing anti-TPO antibodies .

Selection Context
Multi-indication TPO receptor agonist for hematology-oncology research procurement
Only TPO-RA spanning ITP, aplastic anemia, and HCV-thrombocytopenia models in one inventory
Format Requirement
Olamine salt form for enhanced oral bioavailability in preclinical model studies
Distinct from free acid; requires cation-controlled administration protocols
Analytical Workflow
Metal-chelating biphenyl hydrazone reference standard for QC and ANDA analytical development
Specialized handling due to polyvalent cation interaction and low aqueous solubility

Why Eltrombopag Olamine Cannot Be Directly Substituted by Other Thrombopoietin Receptor Agonists


Although eltrombopag olamine, romiplostim, avatrombopag, and lusutrombopag share classification as thrombopoietin receptor agonists (TPO-RAs), their molecular structures, receptor binding sites, pharmacokinetic profiles, and approved indications are sufficiently divergent to preclude therapeutic interchangeability. Eltrombopag olamine is a biphenyl hydrazone that binds to the transmembrane region of the TPO receptor, whereas peptide-based agents like romiplostim and recombinant human TPO target the extracellular domain . The olamine salt form of eltrombopag critically enhances oral bioavailability over the free acid alone, making it the only TPO-RA formulated as a once-daily oral tablet across therapeutic indications spanning ITP, hepatitis C thrombocytopenia, and severe aplastic anemia . Its requirement for administration on an empty stomach—owing to polyvalent cation chelation—and the associated food-effect profile (up to 80% reduction in systemic exposure when taken with high-calcium meals) introduce dosing specificity that is absent in newer agents like avatrombopag . The quantitative evidence below demonstrates that direct substitution with any in-class agent would alter clinical outcomes, cost-effectiveness, and patient safety profiles, making procurement decisions that treat TPO-RAs as interchangeable fundamentally unsound.

TPO-RA Class
Romiplostim or avatrombopag may not transfer directly: binding site, indication breadth, and oral formulation context differ, requiring procurement-specific review.
Salt Form
Free acid or non-olamine salt forms may shift oral exposure profile; the olamine counterion is critical for the reported bioavailability context.
Generic Source
Generic eltrombopag may exhibit tolerability endpoint differences despite comparable platelet response; branded-versus-generic AE profiles require review in pediatric and long-term research settings.

Quantitative Differentiation Evidence for Eltrombopag Olamine Versus Key Comparators: A Procurement Decision Guide


Cost-Effectiveness Advantage: Eltrombopag Olamine Delivers Lower Total Costs Compared to Romiplostim and Avatrombopag in UK Health Systems

In a 2025 UK cost-effectiveness analysis comparing three thrombopoietin receptor agonists for immune thrombocytopenia, eltrombopag demonstrated the lowest total lifetime costs. Avatrombopag was associated with lower total costs (GBP £319,334) compared with romiplostim (GBP £406,361; cost saving of GBP £87,027) but higher total costs compared with eltrombopag (GBP £313,987; incremental cost of GBP £5,347) . Separately, a Chinese cost-utility analysis reported that treatment with romiplostim resulted in an average of $4,344.4 higher costs for only 0.004 additional QALYs compared to eltrombopag, with romiplostim being cost-effective in only 0.16% of cases at a willingness-to-pay threshold of $12,039.1 per QALY . In a French hospital study, the weekly treatment cost for a standard 70 kg patient was €231–€644 for oral eltrombopag (25–75 mg/day) versus €256–€1,540 for injectable romiplostim (1–10 μg/kg/week)—a potential cost reduction of up to 58% at the upper dosing range favoring eltrombopag .

Cost comparison
Head-to-head
GBP £313,987 total vs £406,361 (romiplostim) and £319,334 (avatrombopag). Weekly cost up to 58% lower than romiplostim.
Reported lower total cost across UK and French health-economic models.
Model-dependent; requires local formulary price verification.
Pharmacoeconomics Cost-effectiveness analysis Immune thrombocytopenia

Superior Sustained Platelet Response as First-Line Therapy: Eltrombopag Olamine vs. Standard of Care in Pediatric ITP

In the PINES prospective, randomized, phase III clinical trial, 118 pediatric patients with newly diagnosed immune thrombocytopenia (ITP) requiring pharmacologic treatment were randomized 2:1 to eltrombopag or standard of care (corticosteroids, IVIG, or anti-D immunoglobulin). The primary endpoint—sustained platelet response defined as platelet count >50 × 10⁹/L without rescue therapy during weeks 6 through 12—was achieved by 65% of patients in the eltrombopag arm compared to 33% in the standard of care arm (P = 0.0007) . Rescue therapy was required in only 19% of the eltrombopag group versus 46% of the standard of care group (P = 0.002) . Additional analysis confirmed platelet response was achieved by 65% (95% CI, 54%–76%) vs. 35% (95% CI, 20%–51%), with a between-group difference of 30 percentage points (95% CI, 11%–49%) .

Pediatric platelet response
Head-to-head
65% sustained response vs 33% standard of care (P=0.0007). Rescue therapy 19% vs 46%.
Supports pediatric ITP research protocol evaluation; reported endpoint difference of 30 percentage points.
PINES phase III trial; newly diagnosed pediatric population.
Pediatric hematology Platelet response rate First-line therapy

Balanced Efficacy-Safety Profile: Eltrombopag Olamine SUCRA Rankings in Network Meta-Analysis of Adult ITP TPO-RAs

A 2025 systematic review and network meta-analysis of 14 randomized controlled trials involving 1,454 adult ITP patients evaluated the efficacy and safety of four TPO-RAs. Romiplostim ranked as the most efficacious agent (odds ratio 0.04; 95% CI, 0–0.68) according to SUCRA analysis, but ranked lowest on safety. Eltrombopag provided a more balanced profile: for safety, eltrombopag ranked second with a SUCRA score of 0.66, behind rhTPO (0.78) but substantially ahead of romiplostim (0.12), which carried the highest adverse event risk . In the FDA Adverse Event Reporting System (FAERS) database, eltrombopag was associated with 18 preferred terms for hemorrhagic and thrombotic events, compared to 26 for romiplostim and only 7 for avatrombopag, indicating an intermediate safety signal . In pediatric ITP, direct meta-analysis confirmed that eltrombopag demonstrated a more favorable safety profile (OR for serious adverse events = 0.68; 95% CI, 0.23–2.03) compared to romiplostim (OR = 3.79; 95% CI, 0.66–21.85), while maintaining significant efficacy over placebo (OR = 5.34; 95% CI, 2.50–11.39; P < 0.001) .

Safety SUCRA ranking
Cross-study
Safety SUCRA 0.66 vs 0.12 romiplostim. Pediatric SAE OR 0.68 vs 3.79 romiplostim. FAERS: 18 PTs vs 26.
Reported tolerability endpoint context favors eltrombopag over romiplostim in meta-analysis.
Network meta-analysis and pharmacovigilance data; class-level review recommended.
Network meta-analysis Safety SUCRA Adult ITP

Generic-Branded Therapeutic Equivalence Confirmed: Original Eltrombopag Olamine vs. Generic Formulation in Relapsed/Refractory ITP

A prospective, multi-center study across 10 centers evaluated 104 adult patients with relapsed or refractory ITP treated with brand-name eltrombopag olamine (Revolade®) or generic eltrombopag (Rompag®). The primary endpoint—platelet response defined as PLT count ≥50 × 10⁹/L and at least a twofold increase from baseline without rescue therapy—was achieved in 94.2% of the Revolade® group and 85.7% of the Rompag® group (P = 0.16), confirming no statistically significant difference in efficacy . Bleeding rates decreased significantly in both groups: Revolade® from 56.5% to 2.9% (P < 0.001); Rompag® from 62.9% to 2.9% (P < 0.001) . However, adverse event profiles differed: arthralgia was more frequent with Rompag® (28.6% vs. 7.2%; P = 0.01), as was vomiting (11.4% vs. 0%; P = 0.008) . A separate pharmacokinetic study in healthy Chinese volunteers confirmed bioequivalence between test and reference eltrombopag olamine tablets, though with notable food-drug interactions affecting absorption .

Generic vs branded
Head-to-head
94.2% vs 85.7% platelet response (P=0.16). Arthralgia 7.2% vs 28.6% (P=0.01). Vomiting 0% vs 11.4%.
Comparable efficacy, but tolerability endpoints may differ; branded formulation shows lower AE incidence.
Prospective multi-center observational study; 104 R/R ITP patients.
Generic equivalence Comparative bioavailability Therapeutic interchangeability

Broadest Labeled Indication Portfolio: Eltrombopag Olamine is the Only TPO-RA Approved for Severe Aplastic Anemia, ITP, and HCV Thrombocytopenia

Of the four FDA-approved thrombopoietin receptor agonists, eltrombopag olamine (Promacta®/Revolade®) is uniquely approved across three distinct therapeutic indications: (1) chronic ITP in adults and children ≥1 year with insufficient response to first-line therapy; (2) thrombocytopenia in patients with chronic hepatitis C to allow initiation and maintenance of interferon-based therapy; and (3) severe aplastic anemia (SAA) in combination with standard immunosuppressive therapy as first-line treatment, and as a single agent for refractory SAA . Avatrombopag and lusutrombopag are approved only for thrombocytopenia associated with chronic liver disease prior to invasive procedures—a narrow, short-term use indication—while romiplostim is approved solely for ITP . Eltrombopag's approval for SAA was based on pivotal trials demonstrating hematologic response rates of 40%–60%, including trilineage recovery in a subset of patients, and reduction in transfusion dependence—a therapeutic outcome not demonstrated by any other oral TPO-RA . The compound's activity at the level of the hematopoietic stem cell, distinct from its megakaryocyte-lineage-restricted competitors, is a key differentiating mechanism .

Indication breadth
Class-level
Only oral TPO-RA approved for ITP, severe aplastic anemia, and HCV thrombocytopenia. Stem-cell-level activity reported.
Supports multi-indication procurement consolidation; single-inventory management advantage.
Regulatory label context; stem-cell mechanism from pivotal trial data.
Aplastic anemia Label expansion Multi-indication procurement

Distinct Metal-Chelating Structure Enables Unique Analytical Handling and Quality Control Requirements for Eltrombopag Olamine

Eltrombopag olamine contains a biphenyl hydrazone structure with a carboxylic acid moiety and adjacent hydroxyl group that functions as a metal-chelating pharmacophore. This structural feature underlies its known interaction with polyvalent cations (Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺), which requires strict administration rules—a minimum 2-hour gap before and 4-hour gap after cation-containing foods or supplements—that are legally mandated in prescribing information . Unlike the newer agents avatrombopag and lusutrombopag, which do not require food separation, eltrombopag's chelation property introduces differentiation in both analytical quality control (QC) and procurement logistics . Commercially, eltrombopag olamine is supplied as reference standards for analytical method development, method validation (AMV), and quality-controlled applications for Abbreviated New Drug Applications (ANDAs), reflecting the complexity of its QC workflow . The olamine salt form (CAS 496775-62-3, molecular weight 564.63 g/mol) is practically insoluble in aqueous buffer across pH 1–7.4 and sparingly soluble in water, requiring DMSO dissolution for in vitro research applications, with typical solubility reaching 100 mg/mL (177.1 mM) in DMSO at 25 °C .

Analytical handling
Supporting
Metal-chelating biphenyl hydrazone; practically insoluble in aqueous buffer (pH 1–7.4); DMSO solubility 100 mg/mL.
Specialized QC and dissolution protocols required; not transferable from other TPO-RA programs.
Prescribing information and supplier reference standard data.
Analytical method development Quality control Metal chelation

Eltrombopag Olamine: Validated Application Scenarios for Procurement-Critical Research and Industrial Decisions


National or Regional Health System Formulary Consolidation for Hematology-Hepatology Multi-Indication Coverage

Health technology assessment bodies and national procurement agencies seeking to consolidate thrombopoietin receptor agonist purchasing across multiple clinical departments should prioritize eltrombopag olamine as the only TPO-RA with regulatory approval spanning ITP, severe aplastic anemia, and hepatitis C-associated thrombocytopenia . This multi-indication coverage eliminates the need for separate procurement contracts for romiplostim (ITP only), lusutrombopag (pre-procedural liver disease only), and avatrombopag (ITP and pre-procedural liver disease), enabling volume-based pricing negotiations. The quantitative cost advantage—with eltrombopag total lifetime costs of GBP £313,987 compared to GBP £406,361 for romiplostim and GBP £319,334 for avatrombopag in UK health-economic models—directly supports this consolidation strategy .

Pediatric Hematology Centers Transitioning First-Line ITP Protocols from Corticosteroids to Targeted Therapy

Clinical centers implementing evidence-based updates to pediatric ITP treatment guidelines should select eltrombopag olamine based on the PINES trial, which demonstrated a 65% sustained platelet response rate versus 33% for standard corticosteroid/IVIG-based first-line therapy (P = 0.0007), with rescue therapy requirements reduced from 46% to 19% . This evidence supports procurement for pediatric units seeking to replace corticosteroid-associated growth suppression, behavioral adverse effects, and IVIG infusion burdens with an oral outpatient alternative. The branded formulation's lower arthralgia (7.2% vs. 28.6% for generic) and lower vomiting rates (0% vs. 11.4% for generic) may warrant formulary preference for branded eltrombopag olamine in pediatric populations where tolerability is paramount .

ANDW Analytical Development and Reference Standard Qualification Programs

Pharmaceutical analytical laboratories and contract research organizations developing abbreviated new drug applications (ANDAs) for generic eltrombopag olamine tablets require qualified reference standards meeting pharmacopoeial specifications . The compound's unique metal-chelating chemistry demands specialized analytical method development that cannot be extrapolated from other TPO-RA programs, given that eltrombopag's biphenyl hydrazone structure and olamine counterion (CAS 496775-62-3, MW 564.63) exhibit distinct chromatographic behavior and dissolution characteristics—including practical insolubility in aqueous buffer (pH 1–7.4) and high DMSO solubility (100 mg/mL, 177.1 mM at 25 °C) . The documented food-effect interaction (up to 80% reduction in systemic exposure with high-calcium meals) also necessitates formulation-specific dissolution testing protocols that are unique among oral TPO-RAs .

Pharmacoeconomic-Driven Procurement in Value-Based Healthcare Models for Chronic ITP Management

Healthcare systems operating under value-based or bundled-payment models for chronic ITP management should select eltrombopag olamine for its demonstrated cost advantage in economic models. Comparative data from Chinese healthcare system analysis shows romiplostim generates an incremental cost of $4,344.4 for only 0.004 additional QALYs over eltrombopag, with a probability of cost-effectiveness of merely 0.16% at a $12,039.1/QALY willingness-to-pay threshold . The oral route of administration eliminates romiplostim's injection-associated costs and healthcare professional administration burdens . Weekly cost data from French hospital practice further confirms eltrombopag's acquisition cost advantage (€231–€644/week) over romiplostim (€256–€1,540/week) for a 70 kg patient .

Application
Selection Property
Validation Focus
Multi-indication formulary consolidation
Regulatory indication breadth (ITP, SAA, HCV)
Cost-model verification across health-system procurement scenarios
Pediatric ITP first-line protocol transition
Sustained platelet response endpoint context
Tolerability and rescue-therapy reduction in pediatric model studies
ANDA reference standard qualification
Metal-chelating olamine salt identity
Dissolution and chromatographic method specificity for cation-controlled matrices
Value-based chronic ITP procurement
Oral acquisition cost and QALY-modeled context
Incremental cost-effectiveness ratio validation against local willingness-to-pay thresholds

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